3-[(Methylsulfanyl)methyl]phenol
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Overview
Description
3-[(Methylsulfanyl)methyl]phenol is an organic compound with the molecular formula C8H10OS It is a derivative of phenol, where a methylsulfanyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Methylsulfanyl)methyl]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloromethylphenol, with a methylsulfanyl nucleophile. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenolic hydroxyl group can be reduced to a methoxy group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methoxy derivatives.
Substitution: Nitro and halogenated phenols.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol (meta-cresol): Similar structure but lacks the methylsulfanyl group.
4-Methylsulfanylphenol: The methylsulfanyl group is attached at the para position instead of the meta position.
Uniqueness
3-[(Methylsulfanyl)methyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a methylsulfanyl group at the meta position.
Properties
IUPAC Name |
3-(methylsulfanylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSRYFAFIYMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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